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molecular formula C14H15F3N2O B8764595 4-(4-Hydroxy-cyclohexylamino)-2-trifluoromethyl-benzonitrile

4-(4-Hydroxy-cyclohexylamino)-2-trifluoromethyl-benzonitrile

Cat. No. B8764595
M. Wt: 284.28 g/mol
InChI Key: VIONQZMCMARAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507474B2

Procedure details

Potassium carbonate (304 mg, 2.2 mmol) is dissolved in a minimum amount of water and 4-fluoro-2-trifluoromethylbenzonitrile (378 mg, 2.0 mmol) and trans-4-aminocyclohexanol (460 mg, 4.0 mmol) dissolved in acetonitrile (10 mL) are added. The reaction is then heated at 80° C. for 3 days. After cooling to room temperature, the mixture is concentrated under reduced pressure, is taken up in ethyl acetate (15 mL) and washed with saturated aqueous ammonium chloride (2×10 mL) followed by water (10 mL). The organic phase is collected and dried over sodium sulphate, filtered and concentrated under reduced pressure. The desired product is isolated as a colourless solid (80% yield).
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].F[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[C:10]([C:16]([F:19])([F:18])[F:17])[CH:9]=1.[NH2:20][C@H:21]1[CH2:26][CH2:25][C@H:24]([OH:27])[CH2:23][CH2:22]1>O.C(#N)C>[OH:27][CH:24]1[CH2:25][CH2:26][CH:21]([NH:20][C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[C:10]([C:16]([F:19])([F:18])[F:17])[CH:9]=2)[CH2:22][CH2:23]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
304 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
378 mg
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)C(F)(F)F
Name
Quantity
460 mg
Type
reactant
Smiles
N[C@@H]1CC[C@H](CC1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
WASH
Type
WASH
Details
washed with saturated aqueous ammonium chloride (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase is collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1CCC(CC1)NC1=CC(=C(C#N)C=C1)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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